Pinaverium-d4 Bromide is a stable isotope-labeled compound derived from Pinaverium Bromide, which is primarily used as an antispasmodic medication for treating gastrointestinal disorders. This compound is particularly valuable in pharmacological research and analytical chemistry, providing a means to study the behavior of Pinaverium Bromide in biological systems without interference from naturally occurring isotopes.
Pinaverium-d4 Bromide is synthesized through chemical modifications of the parent compound, Pinaverium Bromide. The deuteration process involves replacing certain hydrogen atoms with deuterium, a heavier isotope of hydrogen, enhancing the compound's stability and allowing for precise tracking in various analytical techniques.
Pinaverium-d4 Bromide falls under the category of pharmaceutical compounds and is classified as an antispasmodic agent. Its primary application is in the treatment of irritable bowel syndrome and other gastrointestinal motility disorders.
The synthesis of Pinaverium-d4 Bromide typically involves several key steps:
The synthesis process may include various reaction conditions such as temperature control, solvent choice, and purification steps to ensure high yield and purity. For example, reactions are often conducted in solvents like methyl ethyl ketone under reflux conditions to facilitate the formation of desired products while minimizing side reactions .
Pinaverium-d4 Bromide has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately g/mol. The structure includes multiple functional groups that contribute to its biological activity.
The chemical reactions involved in synthesizing Pinaverium-d4 Bromide typically include halogenation, condensation, and reduction steps. These reactions are crucial for forming the necessary intermediates that lead to the final product.
For instance, halogenation reactions may involve the use of brominating agents under controlled conditions to introduce bromine into the molecular framework. Subsequent condensation reactions with morpholine derivatives are essential for constructing the core structure of Pinaverium-d4 Bromide .
Pinaverium Bromide, including its deuterated form, acts primarily as an antispasmodic agent by blocking calcium channels in smooth muscle cells within the gastrointestinal tract. This action helps restore normal bowel contractions and alleviates symptoms associated with gastrointestinal disorders.
The mechanism involves:
Pinaverium-d4 Bromide appears as a white to off-white solid or powder. It is soluble in organic solvents but has limited solubility in water.
Pinaverium-d4 Bromide is primarily used in:
Pinaverium-d4 bromide is a deuterium-labeled analog of the spasmolytic agent pinaverium bromide, featuring four deuterium atoms at specific molecular positions. Its systematic IUPAC name is 4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[1,1,2,2-tetradeuterio-2-[2-[(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethoxy]ethyl]morpholin-4-ium bromide, reflecting the quaternary ammonium structure and precise deuterium substitution [3] [10]. The molecular formula is C₂₆H₃₇D₄Br₂NO₄, with a molecular weight of 595.44 g/mol [2] [7].
Deuterium atoms are strategically incorporated at the C2 and C3 positions of the morpholinium ring's ethyl side chain, replacing all four hydrogen atoms (denoted as -1,1,2,2-d₄) [7] [9]. This labeling pattern is confirmed by the SMILES notation:CC1(C)[C@@H]2CC[C@H](CCOC([2H])([2H])C([2H])([2H])[N+]3(CC4=CC(OC)=C(OC)C=C4Br)CCOCC3)[C@H]1C2.[Br-] [3] [10].
The bicyclic core consists of a 6,6-dimethylbicyclo[3.1.1]heptane (a pinane derivative) attached via an ethoxyethyl linker, while the aromatic system comprises a 2-bromo-4,5-dimethoxybenzyl group. This configuration maintains the stereochemical integrity of the parent compound, with chiral centers at C1, C2, and C5 of the bicyclic framework [7] [9].
Table 1: Atomic Composition of Pinaverium-d4 Bromide
| Element/Isotope | Count | Positional Significance |
|---|---|---|
| Carbon (C) | 26 | Aromatic/Bicyclic backbone |
| Hydrogen (H) | 37 | Non-exchangeable positions |
| Deuterium (D) | 4 | Ethyl linker of morpholinium |
| Bromine (Br) | 2 | Anion + aromatic substituent |
| Nitrogen (N) | 1 | Quaternary ammonium center |
| Oxygen (O) | 4 | Methoxy + morpholine ethers |
Solubility Profile: Pinaverium-d4 bromide exhibits limited water solubility but dissolves in polar organic solvents. It is slightly soluble in DMSO and methanol [5], while formulations for research often use mixtures like DMSO:Tween 80:saline (10:5:85 v/v) or ethanol:cremophor:saline (10:10:80 v/v) to achieve homogeneous solutions [4]. For oral dosing in preclinical studies, suspensions in 0.5% carboxymethylcellulose sodium (CMC-Na) are typical [4].
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: